molecular formula C13H12N2O4 B7825263 methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate CAS No. 1159596-90-3

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B7825263
CAS No.: 1159596-90-3
M. Wt: 260.24 g/mol
InChI Key: IFNBKFLLENDCDX-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core fused with a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin group contributes electron-rich aromaticity, while the pyrazole ring offers nitrogen-based reactivity, making the compound a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-17-13(16)10-7-9(14-15-10)8-2-3-11-12(6-8)19-5-4-18-11/h2-3,6-7H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNBKFLLENDCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157510
Record name Methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159596-90-3
Record name Methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159596-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

The most widely employed route involves cyclocondensation between 1,3-dicarbonyl compounds and hydrazine derivatives. For instance, ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate reacts with methyl hydrazine in ethanol under reflux to yield the pyrazole intermediate, which is subsequently esterified.

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C

  • Catalyst: Nano-ZnO (enhances yield to 92%)

  • Time: 6–8 hours

This method’s regioselectivity is influenced by the electron-withdrawing effect of the benzodioxin group, directing hydrazine attack to the β-keto position.

Palladium-Catalyzed Cross-Coupling

A patent-pending approach utilizes Suzuki-Miyaura coupling to attach the benzodioxin fragment to a preformed pyrazole ester. Bromobenzodioxin reacts with pyrazole-5-boronic ester in the presence of Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF)/water (3:1).

Optimized Parameters:

ParameterValue
Catalyst Loading5 mol% Pd(PPh₃)₄
BaseNa₂CO₃ (2 eq)
Temperature80°C
Yield78–85%

This method avoids regioselectivity challenges but requires anhydrous conditions and rigorous purification.

Reductive Cyclization of Nitro intermediates

Nitro-substituted precursors are reduced to form the pyrazole ring. For example, ethyl 6-nitro-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate undergoes hydrogenation with 10% Pd/C (40 psi H₂) in methanol, followed by esterification with methyl iodide.

Critical Steps:

  • Nitro Reduction: Complete conversion requires 12–24 hours.

  • Esterification: K₂CO₃ as base, room temperature, 2 hours.

Microwave-Assisted Synthesis

Green chemistry approaches employ microwave irradiation to accelerate cyclocondensation. A mixture of benzodioxin-6-carbaldehyde, dimethyl acetylenedicarboxylate, and hydrazine hydrate in acetic acid is irradiated (300 W, 120°C) for 20 minutes, achieving 88% yield.

Advantages:

  • 10-fold reduction in reaction time

  • Improved atom economy

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
Cyclocondensation85–926–8 hHighIndustrial
Cross-Coupling78–8524 hModerateLab-scale
Reductive Cyclization70–7524–36 hLowLimited
Microwave880.3 hHighPilot-scale

Cyclocondensation remains the most scalable and cost-effective route, while microwave synthesis offers rapid, high-yield alternatives for small batches.

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the β-keto carbonyl, forming a hydrazone intermediate. Subsequent dehydration and tautomerization yield the pyrazole ring. Density functional theory (DFT) studies indicate that the benzodioxin group lowers the activation energy by stabilizing the transition state through resonance.

Palladium-Mediated Coupling

The Suzuki-Miyaura mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond. The electron-rich benzodioxin moiety accelerates the oxidative addition step.

Challenges and Optimization Strategies

Regioselectivity Control

Unwanted regioisomers form when using symmetric 1,3-diketones. Introducing bulky substituents on the hydrazine (e.g., tert-butyl) or using ionic liquids as solvents enhances selectivity toward the 3,5-disubstituted product.

Catalyst Deactivation

Pd catalysts in cross-coupling are prone to poisoning by sulfur-containing impurities. Implementing scavengers like molecular sieves or switching to N-heterocyclic carbene (NHC) ligands improves catalyst longevity .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrazole ring can be oxidized to form pyrazole-5-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the pyrazole ring into its corresponding amine derivatives.

  • Substitution: The benzodioxin moiety can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Pyrazole-5-carboxylic acid derivatives.

  • Reduction: Pyrazole-5-amine derivatives.

  • Substitution: Substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Method Biological Activity/Application Reference
Target Compound C₁₄H₁₂N₂O₄ 272.26 Pyrazole + benzodioxin + methyl ester Not explicitly described Inferred bioactive (structural analogy) -
D4476 () C₂₄H₂₀N₄O₂ 420.45 Imidazole + benzodioxin + pyridine Multi-step organic synthesis Inhibits Treg differentiation; anti-TB
Compound 9o () C₂₃H₂₂N₆O₂S 458.52 Tetrazole + benzodioxin + thiophene Ugi-Azide four-component reaction (76% yield) Not specified
Coumarin Derivative () C₂₀H₁₆N₂O₄ 348.35 Coumarin + benzodioxin + quinazoline Multi-component condensation Potential antimicrobial/antioxidant
Patent Compound XIV () C₃₃H₃₃F₂N₅O₅ 653.64 Indazole + benzodioxin + tetrahydrofuran Multi-step process (patented) Therapeutic agent (unspecified)
ECHEMI Compound () C₁₉H₁₄N₂O₅S 382.39 Benzoxazin + pyrazole + thieno group Not specified Material science applications
Thiazol-2-yl Derivative () C₁₈H₁₈N₄O₃S 370.40 Thiazole + benzodioxin + pyrazole Not specified Not reported

Structural Effects on Properties

  • Benzodioxin vs. Benzoxazin : Substituting benzodioxin (two oxygen atoms) with benzoxazin (one oxygen, one NH) alters electronic properties and solubility .
  • Heterocycle Choice : Pyrazole (target) vs. imidazole (D4476) affects hydrogen-bonding capacity and metabolic stability .

Biological Activity

Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H12N2O4C_{13}H_{12}N_{2}O_{4}, with a molecular weight of approximately 260.25 g/mol. Its structure features a pyrazole ring fused with a benzodioxin moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₄
Molecular Weight260.25 g/mol
IUPAC NameThis compound
CAS Number1177272-78-4
Purity95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzodioxin and pyrazole functionalities. Specific reaction conditions and catalysts can influence the yield and purity of the final product.

Pharmacological Properties

Research has indicated that compounds containing the pyrazole structure often exhibit a range of biological activities, including:

  • Antifungal Activity : A study highlighted the antifungal potential of similar pyrazole derivatives against various phytopathogenic fungi. The structure-activity relationship (SAR) suggested that modifications in the benzodioxin moiety could enhance antifungal efficacy .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in fungal metabolism.
  • Receptor Interaction : Potential interactions with biological receptors could mediate anti-inflammatory responses.

Study on Antifungal Activity

In a comparative study involving several pyrazole derivatives, this compound was evaluated for its antifungal properties against seven different fungal strains. The results indicated that this compound exhibited significant antifungal activity comparable to standard treatments like boscalid .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of related compounds. In vivo tests demonstrated that certain pyrazole derivatives could significantly reduce markers of inflammation in rodent models. The findings suggest that this compound may share similar therapeutic potential.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylate?

  • Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the benzodioxin moiety to the pyrazole core. A typical approach involves esterification of the pyrazole carboxylic acid intermediate, followed by palladium-catalyzed coupling with a benzodioxin-derived boronic acid. Solvent selection (e.g., DMF/water mixtures) and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yields . For analogous processes, patents describe multi-step protocols involving alkylation and cyclization under inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity of the benzodioxin and pyrazole rings.
  • FTIR : To identify ester (C=O stretch ~1700 cm⁻¹) and pyrazole N-H stretches.
  • HRMS (High-Resolution Mass Spectrometry) : For exact mass determination (e.g., matching theoretical m/z with observed values to confirm molecular formula) .

Q. How can solubility properties influence experimental design?

  • Answer : The compound’s limited aqueous solubility (common for aromatic esters) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Pre-formulation studies, including pH-solubility profiling and co-solvent screening, are recommended to optimize dissolution .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXT for space-group determination and SHELXL for refinement) provides unambiguous confirmation of molecular geometry, hydrogen bonding, and packing motifs. For best results, high-resolution data (≤1.0 Å) and twinning correction may be required .

Q. What strategies address discrepancies in NMR data during characterization?

  • Answer : Conflicting peaks may arise from tautomerism (e.g., pyrazole NH proton exchange) or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : To assign coupled protons and carbons.
  • Variable-temperature NMR : To suppress dynamic effects.
  • Chromatographic purification : To isolate isomers or remove byproducts .

Q. How can synthetic yields be optimized for scale-up?

  • Answer : Reaction parameters to optimize:

  • Catalyst : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for coupling efficiency.
  • Temperature : Microwave-assisted synthesis may reduce reaction times.
  • Workup : Use liquid-liquid extraction or column chromatography to recover intermediates .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Answer :

  • DFT calculations : To predict electronic properties (e.g., HOMO/LUMO energies) and reactive sites.
  • Molecular docking : To model interactions with biological targets (e.g., enzymes with benzodioxin-binding pockets).
  • QSAR models : To correlate substituent variations (e.g., methyl vs. nitro groups) with bioactivity .

Q. How to analyze exact mass and isotopic patterns for purity assessment?

  • Answer : HRMS with ESI or MALDI ionization provides exact mass (error <5 ppm) and isotopic distribution matching. For example, the molecular ion [M+H]⁺ for C₁₄H₁₂N₂O₄ should show a primary peak at m/z 296.0800, with satellite peaks reflecting ¹³C and ³⁷Cl isotopes (if present) .

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